2-(methylsulfanyl)ethyl {4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate
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Overview
Description
2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETATE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a formamido group, and a phenoxyacetate moiety
Preparation Methods
The synthesis of 2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETATE involves several steps. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Group: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the methoxyphenyl group.
Introduction of the Formamido Group: The formamido group is introduced through a reaction with formic acid or a formamide derivative.
Coupling with Phenoxyacetate: The final step involves the coupling of the intermediate product with phenoxyacetate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity, as well as the use of large-scale reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the formamido group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETATE can be compared with other similar compounds, such as:
2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)IMINO}METHYL]PHENOXY}ACETATE: This compound lacks the formamido group, which may result in different chemical and biological properties.
2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}PROPIONATE: The propionate derivative may have different reactivity and biological activity compared to the acetate derivative.
The uniqueness of 2-(METHYLSULFANYL)ETHYL 2-{4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H22N2O5S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-methylsulfanylethyl 2-[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H22N2O5S/c1-25-17-9-5-16(6-10-17)20(24)22-21-13-15-3-7-18(8-4-15)27-14-19(23)26-11-12-28-2/h3-10,13H,11-12,14H2,1-2H3,(H,22,24)/b21-13+ |
InChI Key |
QYPJSVGMYSWZEI-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OCCSC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)OCCSC |
Origin of Product |
United States |
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